N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(2-methoxyphenoxy)acetamide
Description
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(2-methoxyphenoxy)acetamide is a synthetic acetamide derivative featuring a furan-2-yl moiety, a morpholine ring, and a 2-methoxyphenoxy group. Its molecular architecture combines heterocyclic and aryloxy components, making it a candidate for diverse pharmacological applications. The furan ring contributes π-electron density, while the morpholine group enhances solubility and bioavailability. The 2-methoxyphenoxy substituent may influence receptor binding through steric and electronic effects.
Properties
Molecular Formula |
C19H24N2O5 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-2-(2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C19H24N2O5/c1-23-17-5-2-3-6-18(17)26-14-19(22)20-13-15(16-7-4-10-25-16)21-8-11-24-12-9-21/h2-7,10,15H,8-9,11-14H2,1H3,(H,20,22) |
InChI Key |
DMJUXXYTWAYZGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC(C2=CC=CO2)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(2-methoxyphenoxy)acetamide typically involves multiple steps:
Formation of the furan-2-yl-morpholin-4-yl-ethylamine intermediate: This can be achieved by reacting furan-2-carbaldehyde with morpholine in the presence of a reducing agent such as sodium borohydride.
Coupling with 2-methoxyphenoxyacetic acid: The intermediate is then coupled with 2-methoxyphenoxyacetic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The furan ring can be reduced to tetrahydrofuran derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted phenoxyacetamide derivatives.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(2-methoxyphenoxy)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders due to the presence of the morpholine ring.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(2-methoxyphenoxy)acetamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors due to its structural features. The furan ring may participate in π-π interactions, while the morpholine ring can engage in hydrogen bonding with biological macromolecules.
Comparison with Similar Compounds
Structural Analogues with Varying Aryloxy Substituents
- 2-(2-Chlorophenoxy)-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide (D202-0045): Structural Differences: Chloro substituent on phenoxy group; pyrrolidine instead of morpholine. Pyrrolidine, a five-membered amine ring, may alter conformational flexibility vs. morpholine’s oxygen-containing six-membered ring . Synthesis: Similar amide coupling strategies likely apply, with yields ~68–85% as seen in related thiadiazole acetamides .
- 2-(2-Fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide (Y207-0202): Structural Differences: Fluorophenyl group directly attached to acetamide; lacks the phenoxy linker. Impact: Fluorine’s electronegativity may enhance metabolic stability and hydrogen bonding. Molecular weight (266.31) and logP (0.865) suggest moderate lipophilicity, comparable to the target compound .
Analogues with Heterocyclic Modifications
- 1,3,4-Thiadiazole Derivatives (5k, 5l, 5m): Structural Differences: Thiadiazole ring replaces the morpholine-ethyl group. Melting points (135–140°C) align with rigid aromatic systems, suggesting similar crystalline stability . Synthesis: Yields range from 68% to 85%, indicating efficient amide bond formation under mild conditions .
- N-(2-Morpholin-4-ylphenyl)-2-(3-methylphenoxy)acetamide: Structural Differences: Morpholine attached to a phenyl ring rather than an ethyl chain. Impact: Altered spatial arrangement may affect target engagement. The 3-methylphenoxy group introduces steric hindrance, possibly reducing binding affinity compared to 2-methoxyphenoxy .
Analogues with Extended Functional Groups
- N-(Furan-2-ylmethyl)-2-[4-[[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenoxy]acetamide: Structural Differences: Sulfonylhydrazine and methylphenyl groups add complexity. Impact: Increased molecular weight (427.5) and hydrogen-bond acceptors (7 vs. 4 in the target compound) may reduce blood-brain barrier penetration but enhance protein binding .
V014-0775 Screening Compound :
Physicochemical and Pharmacokinetic Trends
- Lipophilicity : Methoxy and morpholine groups balance lipophilicity, favoring oral bioavailability. Chloro and fluorine substituents increase logP but may compromise solubility.
- Synthetic Yields : Most analogues report yields >70%, suggesting robust synthetic routes for acetamide derivatives .
Biological Activity
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(2-methoxyphenoxy)acetamide is a synthetic organic compound notable for its unique structural features, including a furan ring, a morpholine group, and a methoxyphenoxy moiety. These characteristics contribute to its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, exploring its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound's chemical structure can be represented as follows:
Synthesis Process
The synthesis of this compound typically involves several key steps:
- Formation of the Furan Ring : The furan component is synthesized through cyclization reactions involving appropriate precursors.
- Morpholine Attachment : Morpholine is introduced via nucleophilic substitution reactions.
- Acetamide Formation : The final step involves acetamide formation, which may require specific reaction conditions to ensure optimal yield and purity.
Each step necessitates careful optimization to enhance the biological activity of the resulting compound .
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as sigma-1 receptor antagonists. These receptors are implicated in various neurological disorders, making this compound a candidate for therapeutic applications in treating conditions like neuropathic pain .
Pharmacological Properties
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| N-(2-morpholin-4-ylethyl)-2-naphthyloxyacetamide | Contains naphthalene instead of furan | Potentially different receptor affinity |
| 3-[4-(furan-3-yl)-phenoxy]-N-methylpropanamide | Features a phenoxy group without morpholine | Different pharmacokinetic properties |
| 1-[3-(methoxyphenyl)-1H-pyrazol] acetamide | Lacks furan and morpholine but retains acetamide | Distinct mechanism of action |
This comparison highlights the unique combination of functional groups in this compound, which may confer distinct therapeutic properties compared to structurally similar compounds .
Case Study 1: Neuropathic Pain Models
In animal models of neuropathic pain, compounds structurally related to this compound demonstrated significant analgesic effects. These findings suggest that the compound may modulate pain pathways through sigma receptor antagonism .
Case Study 2: Skin Pigmentation Studies
In vitro studies assessing tyrosinase inhibition have indicated that certain derivatives exhibit potent inhibitory activity against mushroom tyrosinase, suggesting potential applications in skin lightening formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
